4-Éthyl-1,3-dioxolan-2-one

Vue d'ensemble

Description

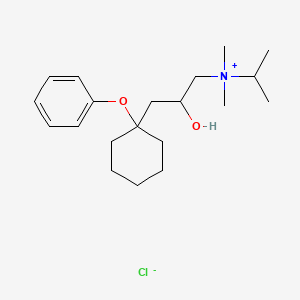

4-Ethyl-1,3-dioxolan-2-one (4-EDO) is a cyclic ether compound and a key intermediate in the synthesis of a wide range of organic compounds. It is widely used in the pharmaceutical industry and in scientific research. 4-EDO is a colorless liquid with a pleasant odor and a boiling point of 125–130 °C. It is soluble in ethanol, ether and other polar solvents.

Applications De Recherche Scientifique

Applications pharmaceutiques

4-Éthyl-1,3-dioxolan-2-one : est utilisé dans les produits pharmaceutiques comme solvant et intermédiaire. Sa structure chimique unique lui permet de dissoudre et de réagir avec d'autres composés, ce qui le rend précieux dans la synthèse de divers agents pharmaceutiques .

Science des matériaux

En science des matériaux, ce composé est utilisé comme monomère pour les polyesters aliphatiques. Il est particulièrement prometteur pour la préparation en vrac sans métal de l'acide polylactique (PLA), qui est un polymère biodégradable et bio-sourcé . Cette application est cruciale pour le développement de matériaux écologiques.

Synthèse organique

This compound : joue un rôle dans la synthèse organique en tant que solvant. Il est impliqué dans la synthèse monotope de thermodurcissables haute performance durables en exploitant des dérivés fonctionnalisés de 1,3-dioxolan-4-one . Cela démontre sa polyvalence dans la synthèse de molécules organiques complexes.

Chimie des polymères

Ce composé est essentiel en chimie des polymères pour la synthèse de l'acide polylactique (PLA) par polymérisation organocatalysée sans solvant. Il contribue à la formation de ponts acétaliques et conserve la stéréochimie, contribuant aux propriétés thermiques et à la polydispersité du polymère .

Chimie analytique

En chimie analytique, This compound est utilisé comme biosolvant. Son application comprend les extractions réalisées avec des biosolvants, qui font partie du mouvement de la chimie analytique verte visant à introduire des solvants biosourcés dans les laboratoires analytiques .

Science de l'environnement

Le rôle du composé en science de l'environnement est lié à son utilisation dans les solvants d'électrolyte pour les batteries au lithium. Il contribue à la conception de systèmes d'électrolytes plus fiables en sélectionnant des cosolvants appropriés pour les batteries au lithium métallique haute tension .

Safety and Hazards

Mécanisme D'action

Target of Action

4-Ethyl-1,3-dioxolan-2-one is primarily used as a solvent in organic synthesis

Mode of Action

As a solvent, 4-Ethyl-1,3-dioxolan-2-one’s mode of action is to dissolve or suspend other compounds without causing a chemical reaction . It interacts with its targets (the compounds being dissolved) through physical forces such as hydrogen bonding, dipole-dipole interactions, and London dispersion forces.

Biochemical Pathways

It can influence the course of reactions by enabling the mixing of reactants and influencing the reaction environment .

Pharmacokinetics

Its metabolism and excretion would depend on the specific enzymes present in the organism .

Result of Action

The primary result of 4-Ethyl-1,3-dioxolan-2-one’s action is the dissolution of other compounds, facilitating their interaction in chemical reactions

Action Environment

Environmental factors such as temperature and pressure can influence the solvent properties of 4-Ethyl-1,3-dioxolan-2-one . For example, increasing the temperature can increase the solubility of other compounds in the solvent. Additionally, the presence of other solvents can also affect its solvent properties.

Analyse Biochimique

Biochemical Properties

4-Ethyl-1,3-dioxolan-2-one plays a significant role in biochemical reactions, particularly in the synthesis of polymers and as a solvent in organic reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain esterases, leading to the formation of ethyl alcohol and carbon dioxide. The interactions between 4-Ethyl-1,3-dioxolan-2-one and these biomolecules are primarily based on its ability to form hydrogen bonds and its relatively stable cyclic structure .

Cellular Effects

4-Ethyl-1,3-dioxolan-2-one influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, 4-Ethyl-1,3-dioxolan-2-one can modulate the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with reactive oxygen species. Additionally, it can impact cellular metabolism by acting as a mild inhibitor of glycolytic enzymes, leading to altered energy production .

Molecular Mechanism

The molecular mechanism of 4-Ethyl-1,3-dioxolan-2-one involves its interaction with specific biomolecules at the molecular level. It can bind to active sites of enzymes, either inhibiting or activating their function. For instance, 4-Ethyl-1,3-dioxolan-2-one can inhibit the activity of certain dehydrogenases by forming a stable complex with the enzyme, thereby preventing substrate binding. This interaction can lead to changes in gene expression, particularly those genes involved in metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Ethyl-1,3-dioxolan-2-one change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature conditions. Long-term exposure to 4-Ethyl-1,3-dioxolan-2-one has been shown to cause gradual changes in cellular function, such as reduced cell proliferation and altered metabolic activity. These effects are more pronounced in in vitro studies compared to in vivo studies .

Dosage Effects in Animal Models

The effects of 4-Ethyl-1,3-dioxolan-2-one vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not cause significant adverse effects. At higher doses, it can lead to toxicity, manifesting as liver and kidney damage. Threshold effects have been observed, where a certain dosage level leads to a sudden increase in adverse effects. These findings highlight the importance of careful dosage management when using 4-Ethyl-1,3-dioxolan-2-one in experimental settings .

Metabolic Pathways

4-Ethyl-1,3-dioxolan-2-one is involved in several metabolic pathways. It can be metabolized by esterases to produce ethyl alcohol and carbon dioxide. Additionally, it can interact with cofactors such as NAD+ and FAD, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of the cell, affecting processes such as energy production and biosynthesis .

Transport and Distribution

Within cells and tissues, 4-Ethyl-1,3-dioxolan-2-one is transported and distributed through passive diffusion and active transport mechanisms. It can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes. The compound tends to accumulate in lipid-rich regions of the cell, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of 4-Ethyl-1,3-dioxolan-2-one is primarily in the endoplasmic reticulum and mitochondria. This localization is influenced by targeting signals and post-translational modifications that direct the compound to these specific compartments. In these organelles, 4-Ethyl-1,3-dioxolan-2-one can affect various biochemical processes, such as protein folding and energy production .

Propriétés

IUPAC Name |

4-ethyl-1,3-dioxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-2-4-3-7-5(6)8-4/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZXUZKXVROWEIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1COC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9040342 | |

| Record name | 4-Ethyl-1,3-dioxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,3-Dioxolan-2-one, 4-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

4437-85-8 | |

| Record name | Butylene carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4437-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butylene carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004437858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dioxolan-2-one, 4-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Ethyl-1,3-dioxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Butylene carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYLENE CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I64G2S50OV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 4-Ethyl-1,3-dioxolan-2-one (EPC) in lithium-air and lithium-sulfur batteries?

A: EPC, along with other fluorinated organic solvents, is proposed as a potential component in the electrolyte composition of lithium-air [, ] and lithium-sulfur batteries []. These studies suggest that the inclusion of EPC could contribute to the performance and stability of these battery types.

Q2: How does the molecular structure of EPC influence its dielectric properties compared to similar compounds?

A: EPC, Propylene Carbonate (PC), and 4-vinyl-1,3-dioxolan-2-one (VPC) share a similar core structure but differ in their pendant groups [, ]. Despite having almost identical dipole moments and dielectric strengths, their dynamic heterogeneity, reflected in the α-relaxation behavior, is affected by the pendant group. This highlights the importance of even minor structural variations on the molecular dynamics of these liquids.

Q3: How does the density of EPC affect its relaxation behavior?

A: Studies [] have shown that the relaxation time of EPC, specifically the α-relaxation, is influenced by density. Increasing density, often achievable by applying pressure, leads to longer relaxation times. Interestingly, the impact of density on relaxation time was found to be greater for EPC than for PC and VPC.

Q4: What is the significance of the dielectric constant of EPC in solvent mixtures?

A: Research [] has investigated the dielectric constant of EPC in mixtures with benzene. This type of study provides valuable insights into the solvent properties of EPC and its behavior in different chemical environments.

Q5: Are there established analytical methods for characterizing and quantifying EPC?

A: The refractive index of EPC has been studied []. Refractive index measurements can be used to assess the purity and concentration of EPC. Additionally, studies have focused on determining the dielectric constant of EPC [], which is a crucial parameter for understanding its solvent properties and behavior in various applications.

Q6: Can you describe the safety aspects and potential environmental impact of EPC?

A: While PC is considered relatively safe (Level 1 combustibility and health hazard by NFPA) [], specific information on the safety, toxicity, and environmental impact of EPC is not directly addressed in the provided research abstracts. Further investigation into the toxicological profile and environmental fate of EPC is necessary.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

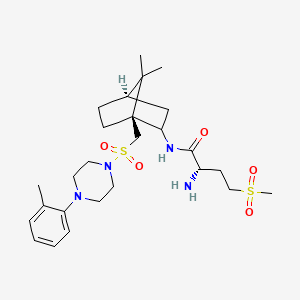

![(8S,9S,10R,11S,13S,14S,17S)-17-(3-fluoroprop-1-ynyl)-11,17-dihydroxy-6,10,13-trimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one](/img/structure/B1220389.png)

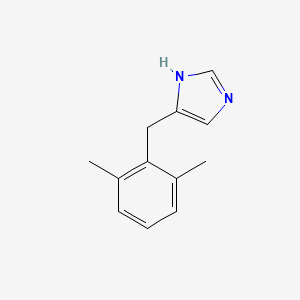

![2-[Docos-13-enoxy(hydroxy)phosphoryl]oxyethyl-trimethylazanium](/img/structure/B1220390.png)

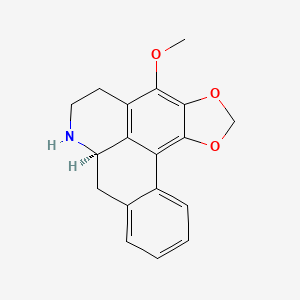

![3-[2,3-Dihydro-2,2-dimethylbenzofuran-7-yl]-5-methoxy-1,3,4-oxadiazol-2(3H)-one](/img/structure/B1220396.png)